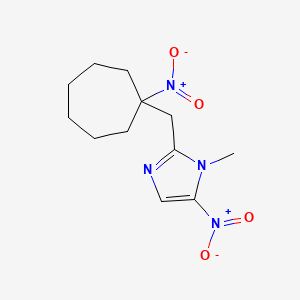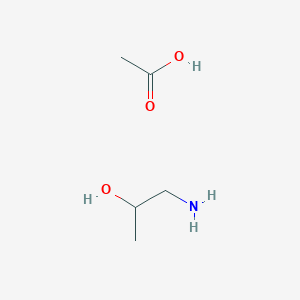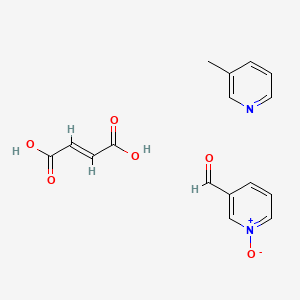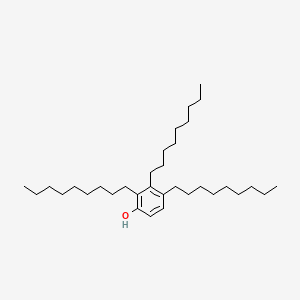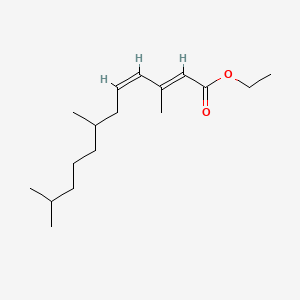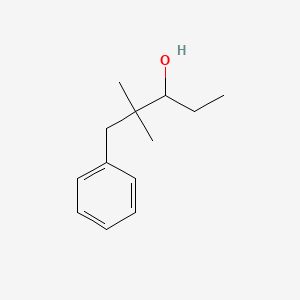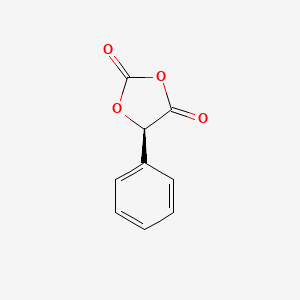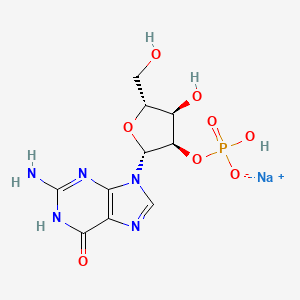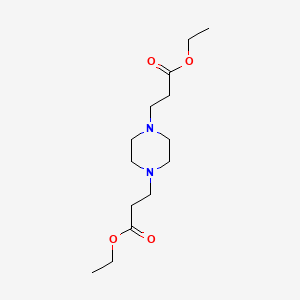
N,N-Diethyl-D-gluconamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-D-gluconamide is a chemical compound with the molecular formula C10H21NO6 It is derived from D-gluconic acid, a naturally occurring substance found in fruits, honey, and wine
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-D-gluconamide can be synthesized through the amidation of D-gluconolactone with diethylamine. The reaction typically involves heating D-gluconolactone with diethylamine in the presence of a suitable solvent, such as methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through crystallization or other purification methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet the demands of commercial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amine derivatives.
Scientific Research Applications
N,N-Diethyl-D-gluconamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and pharmaceutical formulations.
Industry: This compound is used in the production of surfactants, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism by which N,N-Diethyl-D-gluconamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-D-gluconamide: Similar in structure but with an isopropyl group instead of an ethyl group.
N-Octyl-D-gluconamide: Contains an octyl group, leading to different physical and chemical properties.
N,N-Dimethyl-D-gluconamide: Features methyl groups instead of ethyl groups, affecting its reactivity and applications
Uniqueness
N,N-Diethyl-D-gluconamide is unique due to its specific structural features, which confer distinct properties and potential applications. Its ethyl groups provide a balance between hydrophilicity and hydrophobicity, making it suitable for various uses in chemistry, biology, medicine, and industry.
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique properties, diverse chemical reactivity, and wide range of applications make it an important subject of scientific research and industrial interest.
Properties
CAS No. |
93804-59-2 |
|---|---|
Molecular Formula |
C10H21NO6 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-N,N-diethyl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C10H21NO6/c1-3-11(4-2)10(17)9(16)8(15)7(14)6(13)5-12/h6-9,12-16H,3-5H2,1-2H3/t6-,7-,8+,9-/m1/s1 |
InChI Key |
CRNAKAZKZNTHPQ-LURQLKTLSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCN(CC)C(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



